3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride
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Overview
Description
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a benzoyl group, a methyl group, and a morpholinyl group attached to the quinoline core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.
Morpholinyl Substitution: The morpholinyl group can be introduced by reacting the intermediate compound with morpholine under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and morpholinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with modified benzoyl or morpholinyl groups.
Scientific Research Applications
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding assays.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and fewer functional groups.
6-Methylquinoline: A derivative with a methyl group at the 6-position but lacking the benzoyl and morpholinyl groups.
4-Morpholinylquinoline: A derivative with a morpholinyl group at the 4-position but lacking the benzoyl and methyl groups.
Uniqueness
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride is unique due to the combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(6-methyl-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2.ClH/c1-15-7-8-19-17(13-15)20(23-9-11-25-12-10-23)18(14-22-19)21(24)16-5-3-2-4-6-16;/h2-8,13-14H,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPCVDGLPDMPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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